methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a benzoate ester linked to an imidazole and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring through the cyclization of appropriate precursors, followed by the introduction of the pyridine ring via a coupling reaction. The final step involves esterification to form the benzoate ester. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism by which methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate exerts its effects involves interactions with specific molecular targets. The imidazole and pyridine rings can bind to enzymes or receptors, modulating their activity. This binding can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)-4-(piperazin-1-yl)benzoate: This compound shares structural similarities but features a pyrrolo[2,3-b]pyridine ring instead of an imidazole ring.
Pyridine Compounds: Various pyridine derivatives exhibit similar properties and applications, highlighting the importance of the pyridine ring in medicinal chemistry.
Uniqueness
Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate is unique due to the combination of its imidazole and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for diverse applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
methyl 4-(5-pyridin-4-yl-1H-imidazol-4-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-21-16(20)13-4-2-11(3-5-13)14-15(19-10-18-14)12-6-8-17-9-7-12/h2-10H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVHYXAWYORMTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.